N-(8-methoxyquinolin-5-yl)-2-[4-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-(8-methoxyquinolin-5-yl)-2-[4-(propan-2-yl)phenoxy]acetamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methoxyquinolin-5-yl)-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the following steps:
Formation of 8-methoxyquinoline: This can be achieved through the methoxylation of quinoline.
Acylation Reaction: The 8-methoxyquinoline is then acylated with 2-[4-(propan-2-yl)phenoxy]acetyl chloride in the presence of a base such as pyridine or triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. Specific conditions such as temperature, pressure, and solvent choice are optimized for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(8-methoxyquinolin-5-yl)-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
8-methoxyquinoline: A derivative with enhanced biological activity.
2-[4-(propan-2-yl)phenoxy]acetic acid: A precursor in the synthesis of the target compound.
Uniqueness
N-(8-methoxyquinolin-5-yl)-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C21H22N2O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(8-methoxyquinolin-5-yl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C21H22N2O3/c1-14(2)15-6-8-16(9-7-15)26-13-20(24)23-18-10-11-19(25-3)21-17(18)5-4-12-22-21/h4-12,14H,13H2,1-3H3,(H,23,24) |
InChI Key |
OSIRMOHTFNCZIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C3C=CC=NC3=C(C=C2)OC |
Origin of Product |
United States |
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